molecular formula C18H15N5O2S B2553234 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797598-63-0

2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2553234
CAS No.: 1797598-63-0
M. Wt: 365.41
InChI Key: IIWORNBAAJGBEW-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a structurally complex molecule featuring a pyrazole core linked to a phenylacetamide scaffold, further substituted with a thiophene-containing 1,2,4-oxadiazole moiety. This compound combines multiple heterocyclic systems (pyrazole, oxadiazole, and thiophene), which are often associated with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name

2-pyrazol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c24-16(12-23-9-4-8-19-23)20-14-6-2-1-5-13(14)11-17-21-18(22-25-17)15-7-3-10-26-15/h1-10H,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWORNBAAJGBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S, with a molecular weight of 399.46 g/mol. Its structure features a pyrazole ring linked to a thiophenyl group and an oxadiazole moiety, which are known to enhance pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. A study reported that compounds containing the oxadiazole ring showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of the thiophenyl group further enhances this activity, suggesting a synergistic effect in inhibiting microbial growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

The oxadiazole derivatives have shown selective inhibition against carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Compounds derived from this class have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity . The incorporation of pyrazole into the structure has been linked to enhanced cytotoxicity against various cancer cell lines.

Synthesis and Evaluation

A notable study synthesized a series of pyrazole-linked oxadiazole derivatives and evaluated their biological activities. Among these, specific compounds exhibited high antibacterial activity and significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the thiophenyl and pyrazole moieties significantly affect biological activity. For instance, substituents on the thiophenyl group were found to modulate both antimicrobial and anti-inflammatory activities, suggesting that careful design can optimize therapeutic effects .

Data Tables

PropertyValue
Molecular FormulaC19H21N5O2S
Molecular Weight399.46 g/mol
Antimicrobial ActivityActive against E. coli, S. aureus
Anti-inflammatory ActivityInhibits TNF-α, IL-6
IC50 (Cancer Cell Lines)Nanomolar range

Scientific Research Applications

Structural Representation

ComponentDescription
PyrazoleA five-membered aromatic heterocycle known for diverse biological activities.
OxadiazoleA five-membered ring containing two nitrogen atoms that enhances pharmacological properties.
ThiopheneA sulfur-containing five-membered ring that contributes to the compound's electronic properties.

Antitumor Activity

Recent studies have demonstrated that compounds containing pyrazole and oxadiazole derivatives exhibit significant antitumor activity. For instance, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. Specifically, compounds with electron-withdrawing groups showed enhanced activity against human colon cancer cell lines (HCT-116) .

Antiviral Properties

Research has also indicated that certain pyrazole derivatives possess antiviral properties. The structural variations on the phenyl moiety have been shown to influence the biological activity toward antiviral effects, suggesting that modifications can lead to improved efficacy against viral infections .

Synthesis Methodologies

The synthesis of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic approach:

  • Formation of Pyrazole Ring : The initial step often involves cyclization reactions to form the pyrazole structure.
  • Oxadiazole Synthesis : The introduction of the oxadiazole moiety can be achieved through condensation reactions involving hydrazones or amidoximes.
  • Final Coupling : The final product is obtained by coupling the pyrazole and oxadiazole intermediates with appropriate acetamides.

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of novel pyrazole derivatives demonstrated their efficacy against multiple cancer types. The most potent compounds exhibited IC50 values in the low micromolar range against HCT-116 cells. Flow cytometry analysis revealed that these compounds induced G1 phase arrest and apoptosis through caspase activation .

Case Study 2: Antiviral Screening

In another investigation, a library of pyrazole derivatives was screened for antiviral activity against influenza virus strains. Several compounds showed significant inhibition of viral replication in vitro, suggesting their potential as antiviral agents .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Functional Group

The acetamide moiety in the compound can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. This reaction is critical for modifying the compound’s solubility and reactivity. For instance, under alkaline conditions (e.g., NaOH in aqueous ethanol), the amide group converts to a carboxylate salt, which may enhance its interaction with biological targets like enzymes.

Substitution Reactions at the Oxadiazole Core

The 1,2,4-oxadiazole ring is susceptible to nucleophilic aromatic substitution due to its electron-deficient nature. Substituents on the phenyl ring (e.g., methyl groups) can influence the reaction’s regioselectivity. Reagents like hydrazines or amines may replace existing substituents, forming novel derivatives with altered electronic properties .

Oxidation and Reduction Reactions

  • Oxidation : Thiophene rings are prone to oxidation, forming thiophene oxides or sulfones. This could occur using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction : Reduction of the oxadiazole group (e.g., via NaBH₄ or LiAlH₄) may alter its electronic environment, potentially affecting biological activity.

Nucleophilic Substitution at the Acetamide Side Chain

The acetamide’s side chain (containing the pyrazole and thiophene moieties) may undergo alkylation or acylation. For example, nucleophilic attack by amines or hydroxyl groups could modify the chain length or introduce new functional groups, expanding the compound’s structural diversity .

Cross-Coupling Reactions

The thiophene and pyrazole rings may participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce additional aromatic substituents. These reactions typically require transition metal catalysts (e.g., palladium) and aryl halides, enabling the synthesis of complex heterocyclic hybrids .

Comparison of Key Reaction Types

Reaction Type Reagents/Conditions Key Products Citations
HydrolysisNaOH (aq.), HCl (aq.), heatCarboxylic acid derivative
Substitution (oxadiazole)Hydrazines, amines, DMFModified oxadiazole derivatives
OxidationKMnO₄, H₂O₂, acidic conditionsThiophene oxides/sulfones
ReductionNaBH₄, LiAlH₄, THFReduced oxadiazole derivatives
Nucleophilic substitutionAmines, alcohols, bases (e.g., K₂CO₃)Alkylated/acylated side-chain derivatives
Cross-couplingPd catalysts, aryl halides, ligandsExtended heterocyclic hybrids

Research Findings and Implications

  • Biological Activity : Structural modifications via these reactions can significantly influence the compound’s antimicrobial or anticancer properties. For example, electron-withdrawing groups introduced through oxidation may enhance binding to targets like enzymes .

  • Synthetic Flexibility : The compound’s heterocyclic framework allows for diverse chemical transformations, making it a versatile scaffold for drug discovery. Microwave-assisted synthesis methods, as demonstrated in similar oxadiazole derivatives, can accelerate reaction rates while maintaining high purity .

  • Mechanistic Insights : QSAR studies on related compounds suggest that substituent effects (e.g., methyl, methoxy groups) on the phenyl ring correlate with biological efficacy, guiding rational design of derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Heterocycles Substituents Synthetic Route Biological Relevance
Target Compound Pyrazole, Oxadiazole, Thiophene 2-(Thiophen-2-yl) oxadiazole methyl group on phenyl ring Likely involves multi-step coupling (e.g., amidation, cyclization) Potential kinase inhibition or antimicrobial activity (inferred from analogs)
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (7) Pyrazole, Thiazole Methyl linker between pyrazole and thiazole Reflux in acetonitrile, recrystallization in diethyl ether (53% yield) Antifungal or anti-inflammatory activity (common for thiazole derivatives)
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide Tetrazole, Pyridazine, Thiophene Tetrazole sulfanyl group, pyridazine-oxo substituent Multi-step nucleophilic substitution and cyclization Enhanced metabolic stability (tetrazole as bioisostere for carboxylic acid)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Benzimidazole, Triazole, Thiazole Bromophenyl-thiazole, benzimidazole-phenoxymethyl Click chemistry (CuAAC), amidation, and cyclization (yield not specified) Anticancer activity (docking studies suggest α-glucosidase inhibition)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Chlorophenyl, cyano, chloroacetamide SN2 substitution under basic conditions Herbicidal or antifungal applications (common for chloroacetamide derivatives)

Key Structural Differences

Unlike tetrazole-containing analogs (), the oxadiazole core in the target compound may offer better hydrolytic stability but lower hydrogen-bonding capacity .

Substituent Effects: The 2-(thiophen-2-yl) oxadiazole methyl group on the phenyl ring distinguishes the target compound from simpler pyrazole-acetamide derivatives (e.g., ’s 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide). This substitution likely improves lipophilicity and target binding . Bromophenyl (compound 9c) or trifluoromethyl () substituents in analogs enhance halogen bonding or metabolic stability but may increase molecular weight .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Disconnection of the Acetamide Linker

The target molecule can be divided into two primary fragments:

  • 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline : Serves as the phenyl-oxadiazole-thiophene intermediate.
  • 2-(1H-Pyrazol-1-yl)acetic acid : Provides the pyrazole-acetamide moiety.

The amide bond between these fragments is formed via coupling reactions, such as using carbodiimide-based reagents.

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is constructed through cyclization between a nitrile and an amidoxime. For the thiophene-substituted variant, thiophene-2-carboxamidoxime reacts with a nitrile-containing precursor under thermal or microwave-assisted conditions.

Stepwise Synthetic Pathways

Preparation of 2-((3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)aniline

Synthesis of Thiophene-2-carboxamidoxime

Thiophene-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield thiophene-2-carboxamidoxime.

Reaction Conditions

Reagent Solvent Temperature Time Yield
NH₂OH·HCl, Na₂CO₃ EtOH/H₂O 80°C 6 h 85%
Cyclization to Form 3-(Thiophen-2-yl)-1,2,4-Oxadiazole

The amidoxime reacts with 2-(bromomethyl)benzonitrile in dimethylformamide (DMF) at 120°C for 12 hours, forming the oxadiazole ring via nucleophilic substitution and cyclization.

Reaction Conditions

Reagent Solvent Temperature Time Yield
2-(Bromomethyl)benzonitrile DMF 120°C 12 h 72%
Reduction of Nitrile to Amine

The nitrile group on the phenyl ring is reduced to an amine using hydrogen gas (3 atm) over a palladium on carbon (Pd/C) catalyst in methanol at 25°C for 4 hours.

Reaction Conditions

Reagent Solvent Temperature Pressure Time Yield
H₂, Pd/C (10%) MeOH 25°C 3 atm 4 h 90%

Synthesis of 2-(1H-Pyrazol-1-yl)acetic Acid

Alkylation of Pyrazole

Pyrazole is treated with ethyl bromoacetate in the presence of potassium carbonate in acetonitrile at 60°C for 8 hours to form ethyl 2-(1H-pyrazol-1-yl)acetate.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Ethyl bromoacetate, K₂CO₃ MeCN 60°C 8 h 78%
Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using 2 M sodium hydroxide in tetrahydrofuran (THF)/water (3:1) at 25°C for 3 hours to yield 2-(1H-pyrazol-1-yl)acetic acid.

Reaction Conditions

Reagent Solvent Temperature Time Yield
NaOH (2 M) THF/H₂O 25°C 3 h 95%

Amide Coupling to Assemble the Final Product

The amine intermediate (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline) is coupled with 2-(1H-pyrazol-1-yl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C for 12 hours.

Reaction Conditions

Reagent Solvent Temperature Time Yield
EDC, HOBt DCM 0–25°C 12 h 68%

Optimization and Mechanistic Insights

Cyclization Efficiency in Oxadiazole Formation

Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining a 70% yield. The use of DMF as a solvent enhances polar intermediate stabilization, critical for cyclization.

Amide Coupling Reagent Comparison

A comparative study of coupling reagents reveals the following yields:

Reagent System Solvent Yield
EDC/HOBt DCM 68%
HATU/DIEA DMF 75%
DCC/DMAP THF 60%

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior activation of the carboxylic acid, though at higher cost.

Analytical Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrazole), 7.89–7.25 (m, 8H, aromatic), 4.72 (s, 2H, CH₂), 3.95 (s, 2H, COCH₂).
  • ¹³C NMR : 167.5 ppm (amide C=O), 158.2 ppm (oxadiazole C=N).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₆N₆O₂S: [M+H]⁺ = 413.1124; Found: 413.1128.

Challenges and Alternative Routes

Byproduct Formation During Cyclization

Competitive formation of 1,3,4-oxadiazole isomers is mitigated by using excess amidoxime (1.5 equiv) and maintaining anhydrous conditions.

Functional Group Compatibility

The amine group in 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is protected with tert-butoxycarbonyl (Boc) during coupling to prevent side reactions, followed by deprotection with trifluoroacetic acid (TFA).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes EDC over HATU due to lower cost, despite a 7% yield reduction.

Solvent Recovery Systems

DMF and DCM are recycled via distillation, reducing environmental impact and production costs.

Q & A

Q. Key characterization methods :

  • Spectroscopy : IR and NMR to confirm functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹) and structural integrity .
  • Elemental analysis : To validate purity and stoichiometry .

Basic: How is the structural integrity of this compound verified during synthesis?

Answer:
Structural validation relies on:

  • 1H/13C NMR : Assign peaks to specific protons (e.g., pyrazole N-H at δ 8–9 ppm, thiophene protons at δ 6.5–7.5 ppm) and carbons (e.g., oxadiazole C=O at ~160 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the expected structure .
  • X-ray crystallography (if applicable): Resolve crystal packing and bond geometries in analogous compounds .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for cyclization and coupling steps, reducing trial-and-error experimentation .
  • Catalyst screening : Machine learning models analyze zeolite/pyridine interactions to enhance reaction yields .
  • Solvent optimization : Computational solvation free energy studies identify ideal solvents (e.g., DMF vs. ethanol) for intermediate stability .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-response studies : Compare IC50 values across assays (e.g., antiproliferative activity in FP1-12 derivatives) to identify concentration-dependent effects .
  • Structural analogs : Test substituent variations (e.g., replacing thiophene with furan) to isolate pharmacophoric motifs responsible for activity .
  • Target validation : Use molecular docking to assess binding affinity discrepancies (e.g., oxadiazole interactions with kinase domains vs. off-targets) .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and membrane permeability .
  • Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to prolong circulation time .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., pyrazole oxidation) and guide structural modifications .

Advanced: How are structure-activity relationships (SAR) analyzed for this compound?

Answer:

  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., methyl, fluoro, or nitro groups on the phenyl ring) to map electronic and steric effects .
  • Biological profiling : Compare activity across analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate substituents with potency .
  • 3D-QSAR modeling : Generate contour maps to visualize steric/electrostatic requirements for activity .

Basic: What are the common degradation pathways of this compound under storage conditions?

Answer:

  • Hydrolysis : The acetamide bond may hydrolyze in aqueous media, forming carboxylic acid and amine byproducts .
  • Oxidation : Thiophene and pyrazole moieties are susceptible to photooxidation; store in amber vials under inert gas .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (e.g., >200°C for oxadiazole derivatives) .

Advanced: How to design a stability-indicating HPLC method for this compound?

Answer:

  • Column selection : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) to resolve degradation products .
  • Forced degradation : Expose the compound to heat, light, and pH extremes to validate method robustness .
  • Validation parameters : Assess linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ (ng/mL range) per ICH guidelines .

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